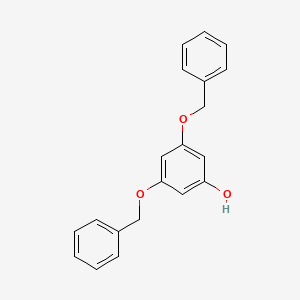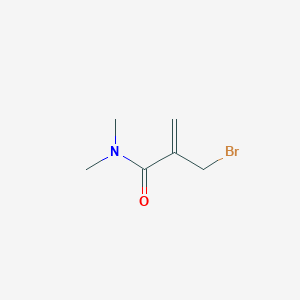
4-Bromoisatoic anhydride
Vue d'ensemble
Description
4-Bromoisatoic anhydride is an organic compound that belongs to the class of aromatic acid anhydrides . It has a molecular weight of 242.03 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Bromoisatoic anhydride consists of 18 bonds in total, including 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aromatic), 1 (thio-) carbamate (aromatic), and 1 anhydride .Physical And Chemical Properties Analysis
4-Bromoisatoic anhydride is a solid powder at ambient temperature . It has a boiling point of 256°C .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide
- Application Summary: 4-Phenyl-1,8-naphthalimide was synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating . This compound was found to be fluorescent in solvents such as chloroform, methanol, and ethanol .
- Methods of Application: The synthesis involved imidation of 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating . The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths .
- Results or Outcomes: The fluorescent properties of 4-phenyl-1,8-naphthalimide were found to be influenced by salt concentrations, likely as a result of hydrophobic effects . While this dye does not show binding to DNA, the presence of bovine serum albumin leads to effective fluorescence quenching .
Synthesis of Isatoic Anhydride Derivatives
- Application Summary: Isatoic anhydride and its derivatives are convenient building blocks for the synthesis of various nitrogen-containing heterocyclic structures . These include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .
- Methods of Application: The most popular method for the preparation of isatoic anhydride and its derivatives from anthranilic acids relies on phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . However, due to the high toxicity of phosgene and its analogs, this is a rather inconvenient method for the preparation of isatoic anhydride derivatives .
- Results or Outcomes: The synthesis of isatoic anhydride derivatives has been successfully achieved, but the methods have some limitations due to the high toxicity of some reagents .
Infrared Spectroscopy
- Application Summary: Acid anhydrides, including 4-Bromoisatoic anhydride, are unique in that they have two carbonyl groups in them. The intensity and position of their IR peaks can be used to determine which of the four types of anhydride exist in a sample .
- Methods of Application: Infrared (IR) spectroscopy is used to detect the presence of acid anhydrides. The IR spectra of acid anhydrides contain not one but two C=O stretching peaks, and a C-O stretch .
- Results or Outcomes: The nature of the R-groups attached to the anhydride framework determine the type of anhydride. If the two attached carbons are saturated so is the anhydride, whereas if one or both of the anhydrides is unsaturated then the anhydride is said to be unsaturated .
Chemical Intermediate
- Application Summary: The anhydride group is somewhat reactive, so these molecules are often used as polymeric crosslinkers or as chemical intermediates .
- Methods of Application: The specific methods of application would depend on the particular reaction or process being carried out. Generally, the anhydride would be reacted with other compounds under suitable conditions to form the desired product .
- Results or Outcomes: The outcomes would also depend on the specific reaction or process. In general, the use of anhydrides as intermediates can enable the synthesis of a wide range of different compounds .
Proteomics Research
- Application Summary: 4-Bromoisatoic anhydride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application would depend on the particular research being carried out. Generally, the anhydride would be used in the preparation of samples or in the analysis of protein structures .
- Results or Outcomes: The outcomes would also depend on the specific research. In general, the use of anhydrides in proteomics can enable the analysis of a wide range of different proteins .
Organic Transformations
- Application Summary: Phthalic anhydride, a cyclic fused heterocyclic anhydride, is a versatile substrate in organic reactions . It is an efficient substrate and/or intermediate in several organic transformations due to its bifunctional cyclic anhydride moiety .
- Methods of Application: The specific methods of application would depend on the particular reaction or process being carried out. Generally, the anhydride would be reacted with other compounds under suitable conditions to form the desired product .
- Results or Outcomes: The outcomes would also depend on the specific reaction or process. In general, the use of anhydrides as intermediates can enable the synthesis of a wide range of different compounds .
Safety And Hazards
4-Bromoisatoic anhydride is associated with several hazards. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
7-bromo-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGHWWQDMPEMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467990 | |
| Record name | 4-Bromoisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisatoic anhydride | |
CAS RN |
76561-16-5 | |
| Record name | 4-Bromoisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)









![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)